(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate synthesis protocol
(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate
Introduction: Strategic Overview
(2-Furylmethyl)(2-pyridinylmethyl)amine is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and materials science. Its structural combination of a pyridine ring, a furan ring, and a secondary amine linkage offers multiple points for further chemical modification. However, the free amine is often an oil or low-melting solid, which can present challenges in purification, handling, and storage. Conversion to a crystalline salt, such as the oxalate, enhances its stability, improves its handling characteristics, and provides a reliable method for purification through recrystallization.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. The synthesis is approached as a two-stage process:
-
Reductive Amination: Formation of the core secondary amine structure via the reaction of 2-pyridinecarboxaldehyde and furfurylamine.
-
Salt Formation: Conversion of the purified free amine to its stable oxalate salt.
As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and safety considerations that ensure a reproducible and safe synthesis.
PART I: Synthesis of the Free Amine via Reductive Amination
The chosen synthetic route is reductive amination, a highly efficient and widely used method for forming carbon-nitrogen bonds.[2] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (2-pyridinecarboxaldehyde) and a primary amine (furfurylamine), followed by its immediate reduction to the target secondary amine.
Causality of Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reductant of choice. Unlike more powerful hydrides like lithium aluminum hydride, STAB is a mild and selective reducing agent.[3] It readily reduces the protonated imine intermediate formed in situ but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving a high yield of the desired amine.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the imine intermediate.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.0 | 5.00 g |
| Furfurylamine | C₅H₇NO | 97.12 | 1.05 | 4.77 g |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.2 | 11.90 g |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 200 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 100 mL |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (5.00 g, 46.68 mmol) and anhydrous dichloromethane (200 mL). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
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Amine Addition: Add furfurylamine (4.77 g, 49.11 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (11.90 g, 56.15 mmol, 1.2 eq) to the reaction mixture in portions over 15 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][5] The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 50 mL) and deionized water (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Furylmethyl)(2-pyridinylmethyl)amine as an oil.
-
Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure free amine.
Safety Considerations for Sodium Triacetoxyborohydride (STAB)
-
Reactivity: STAB reacts with water and protic solvents, potentially releasing flammable gases.[5] It should always be handled in a well-ventilated fume hood and stored in a cool, dry place under an inert atmosphere.[4][6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling STAB.[7][8]
-
Handling: Avoid creating dust. Use non-sparking tools. In case of a spill, do not use water. Smother with dry sand or a class D extinguishing agent.[7]
PART II: Synthesis of the Oxalate Salt
The formation of the oxalate salt is a straightforward acid-base reaction that leverages the basicity of the secondary amine. Oxalic acid is a common and effective counter-ion for forming stable, crystalline salts of basic pharmaceutical compounds.[1][9] The key to this procedure is selecting a solvent in which the free amine and oxalic acid are soluble, but the resulting oxalate salt is not, thereby enabling its precipitation and isolation.[10][11]
Experimental Protocol: Oxalate Salt Formation
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. |
| (2-Furylmethyl)(2-pyridinylmethyl)amine | C₁₁H₁₂N₂O | 188.23 | 1.0 |
| Oxalic Acid Dihydrate | C₂H₂O₄·2H₂O | 126.07 | 1.0 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - |
Step-by-Step Procedure:
-
Amine Solution: Dissolve the purified free amine in a minimal amount of isopropanol (approximately 5-10 mL per gram of amine) in an Erlenmeyer flask.
-
Acid Solution: In a separate flask, prepare a solution of oxalic acid dihydrate (1.0 eq) in isopropanol. Gentle warming may be required to fully dissolve the acid.
-
Precipitation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate should form almost immediately.[10]
-
Crystallization: After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation. The flask can then be cooled in an ice bath for an additional 30 minutes to maximize the yield.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the crystalline solid under vacuum at 40-50 °C to a constant weight.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity. The expected molecular formula for the salt is C₁₁H₁₂N₂O·C₂H₂O₄.[12]
Synthesis Workflow Visualization
The following diagram illustrates the complete two-step synthesis process from starting materials to the final crystalline product.
Caption: Overall workflow for the two-step synthesis.
Conclusion
This guide details a robust and reliable protocol for the synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. The methodology is founded on well-established chemical principles, utilizing a selective reductive amination followed by a straightforward salt formation. By understanding the rationale behind reagent selection and adhering to the outlined safety protocols, researchers can confidently and safely produce this valuable chemical intermediate with high purity and yield. The conversion to the oxalate salt provides a definitive advantage for long-term storage, handling, and downstream applications in drug development and scientific research.
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
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- PrepChem.com. Synthesis of oxalate salt.
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- Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.
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- National Institutes of Health (NIH). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
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- Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- International Laboratory USA. (2-FURYLMETHYL)(2-PYRIDINYLMETHYL)AMINE OXALATE.
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